

Crystal structure of 4-((2-Nitrophenyl)amino)phenol

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Compound of Interest

Compound Name: 4-((2-Nitrophenyl)amino)phenol

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An In-depth Technical Guide on the Prospective Crystal Structure of **4-((2-Nitrophenyl)amino)phenol**

Abstract

This technical guide delineates a comprehensive theoretical and methodological framework for the determination and analysis of the crystal structure of **4-((2-Nitrophenyl)amino)phenol**.

While a definitive crystal structure for this specific molecule is not yet publicly documented in crystallographic databases, this paper serves as a forward-looking guide for researchers in structural chemistry and drug development. By leveraging established principles of synthesis, crystallization, and X-ray diffraction, and drawing analogies from structurally related compounds, we predict and discuss the potential molecular geometry, supramolecular assembly, and key intermolecular interactions. This document provides detailed, field-proven protocols and explains the scientific rationale behind experimental choices, establishing a self-validating system for the future elucidation of this structure.

Introduction and Scientific Rationale

4-((2-Nitrophenyl)amino)phenol, with the chemical formula $C_{12}H_{10}N_2O_3$ ^[1], is a diarylamine derivative that incorporates three key functional groups: a hydroxyl group, a secondary amine linkage, and a nitro group. These moieties are known to be highly active in forming strong intermolecular interactions, particularly hydrogen bonds and π - π stacking, which are fundamental to the design of crystalline materials and the modulation of physicochemical properties in active pharmaceutical ingredients (APIs). The relative positioning of the ortho-nitro

group on one phenyl ring and the para-hydroxyl group on the other suggests the potential for significant intramolecular hydrogen bonding, which would in turn influence the overall molecular conformation and subsequent crystal packing.

Understanding the three-dimensional atomic arrangement of this molecule is crucial for predicting its solid-state properties, such as solubility, stability, and bioavailability. In the field of drug development, a detailed crystallographic analysis provides the foundational data for structure-activity relationship (SAR) studies and rational drug design. This guide is therefore intended for researchers and scientists to provide a robust framework for the first-time synthesis, crystallization, and structural elucidation of this compound.

Proposed Synthesis and Crystallization Methodology

The synthesis of diarylamines is well-established, and a common route involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For **4-((2-Nitrophenyl)amino)phenol**, a plausible and efficient approach is the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize **4-((2-Nitrophenyl)amino)phenol** from 4-aminophenol and 1-chloro-2-nitrobenzene.

Methodology:

- Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-aminophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), $\text{Pd}_2(\text{dba})_3$ (0.02 eq.), and Xantphos (0.04 eq.).
- Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of cesium carbonate (Cs_2CO_3) (2.0 eq.) as the base.
- Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)[2].

- **Work-up and Purification:** Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **4-((2-Nitrophenyl)amino)phenol**.

Causality of Choices: The Buchwald-Hartwig amination is selected for its high functional group tolerance, making it suitable for substrates with hydroxyl, amino, and nitro groups. Xantphos is a bulky electron-rich ligand that is highly effective for C-N cross-coupling reactions involving electron-deficient anilines. Cesium carbonate is a strong base that is effective in this catalytic cycle.

Experimental Protocol: Crystallization

Objective: To grow single crystals of **4-((2-Nitrophenyl)amino)phenol** suitable for X-ray diffraction.

Methodology:

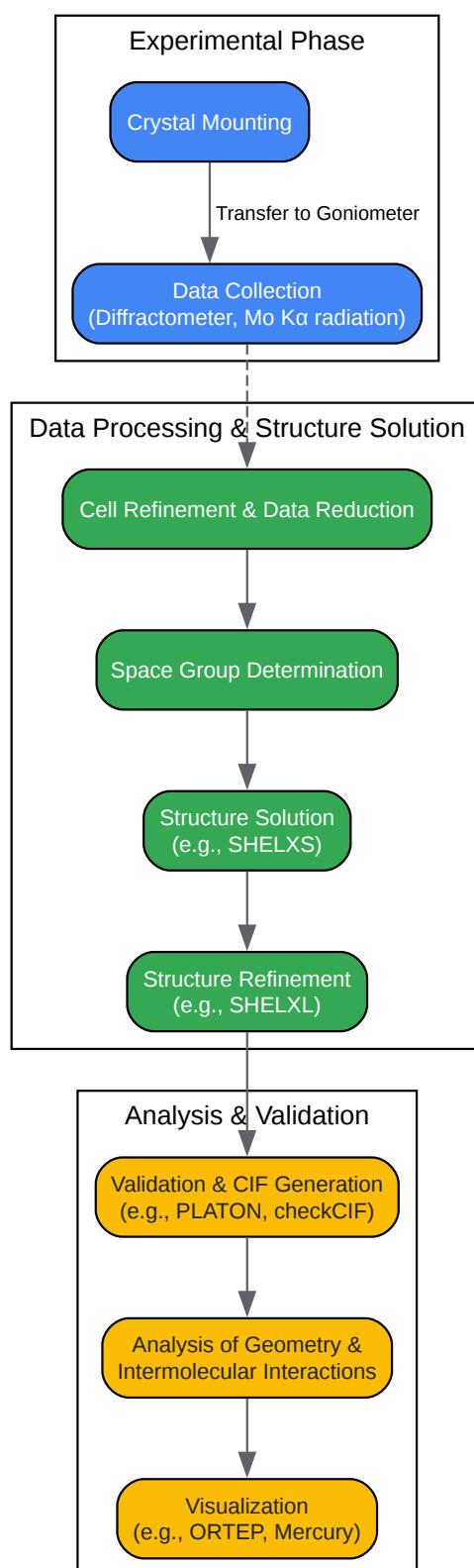
- **Solvent Screening:** Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and toluene) at room and elevated temperatures[3].
- **Slow Evaporation Technique:**
 - Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature.
 - Filter the solution into a clean vial.
 - Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
- **Vapor Diffusion Technique:**
 - Dissolve the compound in a small amount of a relatively volatile solvent (e.g., acetone).

- Place this vial inside a larger, sealed chamber containing a less volatile anti-solvent in which the compound is insoluble (e.g., hexane).
- Allow the anti-solvent vapor to slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
- Crystal Harvesting: Once crystals of sufficient size and quality appear (typically dark red plates or needles, by analogy to similar compounds[4]), carefully harvest them for analysis.

Trustworthiness of Protocol: This multi-pronged approach to crystallization is standard practice in solid-state chemistry. By systematically screening solvents and employing well-established techniques like slow evaporation and vapor diffusion, the probability of obtaining high-quality single crystals is maximized[5].

X-Ray Diffraction Workflow

The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis.

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